N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea

説明

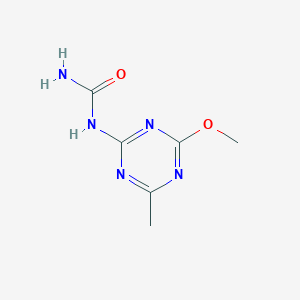

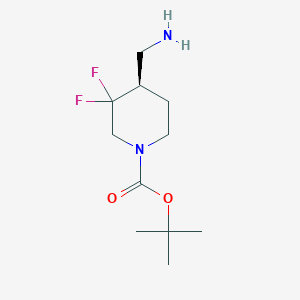

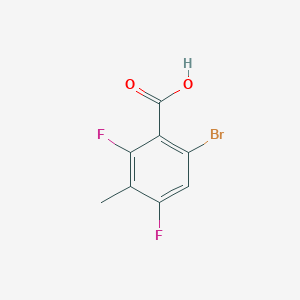

“N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” is a chemical compound with the molecular formula C6H9N5O2 . It has a molecular weight of 183.17 g/mol . The IUPAC name for this compound is (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea .

Molecular Structure Analysis

The molecular structure of “N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” consists of a triazine ring substituted with a methoxy group, a methyl group, and a urea group . The InChI string representation of the molecule isInChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3, (H3,7,8,9,10,11,12) . Physical And Chemical Properties Analysis

“N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” has several computed properties. It has a XLogP3-AA value of -0.4, indicating its solubility in water and organic solvents . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 103 Ų, indicating its polar nature .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-:

Herbicide Development

Urea derivatives, including N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, are widely studied for their herbicidal properties. These compounds inhibit photosynthesis in target plants, making them effective in controlling weed growth. Research has shown that triazine-based herbicides can selectively target specific plant species, reducing the impact on non-target plants and the environment .

Pharmaceutical Applications

Triazine derivatives, such as N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, have shown potential in pharmaceutical research. They are investigated for their antimicrobial, antiviral, and anticancer properties. The unique structure of triazines allows them to interact with various biological targets, making them promising candidates for drug development .

Polymer Stabilizers

In the field of materials science, triazine-based compounds are used as stabilizers in polymers. These stabilizers help in enhancing the thermal and UV stability of polymers, extending their lifespan and performance. N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea can be incorporated into polymer matrices to improve their resistance to degradation .

Catalysis

Triazine derivatives are also explored as catalysts in organic synthesis. Their ability to facilitate various chemical reactions, such as cyclization and condensation, makes them valuable in the synthesis of complex organic molecules. N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea can act as a catalyst in the formation of heterocyclic compounds, which are important in medicinal chemistry .

Agricultural Chemicals

Beyond herbicides, triazine-based urea compounds are studied for their potential as growth regulators and insecticides in agriculture. These compounds can influence plant growth and development, as well as protect crops from insect pests. Research in this area aims to develop safer and more effective agricultural chemicals .

Environmental Applications

Triazine derivatives, including N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, are investigated for their role in environmental remediation. They can be used in the treatment of contaminated water and soil, as they have the ability to bind and neutralize pollutants. This application is particularly important in addressing environmental pollution and promoting sustainability .

Biological Research

In biological research, triazine-based compounds are used as probes and inhibitors to study various biochemical pathways. N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea can be utilized to investigate enzyme activities and protein interactions, providing insights into cellular processes and disease mechanisms .

Material Science

In material science, triazine derivatives are explored for their potential in creating advanced materials with unique properties. These materials can be used in electronics, coatings, and nanotechnology. The incorporation of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea into material design can lead to the development of innovative products with enhanced functionalities .

将来の方向性

The future directions for “N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea” could involve further studies on its synthesis, degradation, and potential applications. For instance, research on the controllable degradation of related sulfonylurea herbicides in acidic and alkaline soils has been conducted .

作用機序

Target of Action

It’s known that similar compounds interact with various biological targets, including multiple receptors .

Mode of Action

It’s known that similar compounds undergo nucleophilic aromatic substitution reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure. This interaction could potentially alter the function of the target, leading to various downstream effects.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, temperature, and moisture can affect the compound’s stability and activity . Furthermore, the compound’s action can be influenced by its concentration in the environment, the presence of target molecules, and the physiological state of the organisms it interacts with.

特性

IUPAC Name |

(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3,(H3,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVDMPLXCGERDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570919 | |

| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

CAS RN |

208252-67-9 | |

| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea originate in the environment?

A: (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a common degradation product of certain sulfonylurea herbicides. For example, it has been identified as a photodegradation product of triasulfuron [] and a metabolite of chlorsulfuron found in field soil studies. [] This highlights the importance of understanding its behavior and potential impact on the environment.

Q2: What is the role of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in the degradation of sulfonylurea herbicides?

A: Research suggests that (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea often arises from the cleavage of the sulfonylurea bridge in parent compounds like triasulfuron and chlorsulfuron. [, ] This breakdown can occur through processes like photolysis, hydrolysis, and microbial metabolism.

Q3: Does the presence of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in soil indicate any particular degradation pathway of the parent herbicide?

A: While its presence indicates the breakdown of the sulfonylurea structure, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea alone may not pinpoint the exact degradation pathway. For instance, it can be formed through both photodegradation in sunlight and hydrolysis in acidic conditions, as seen with triasulfuron. [] Further investigation into other metabolites and environmental factors is crucial to determine the dominant degradation route.

Q4: What is the significance of studying the adsorption behavior of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in soil?

A: Understanding its adsorption behavior provides insights into its mobility and potential for leaching into groundwater. Research on triasulfuron degradation, where (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a byproduct, showed that adsorption is influenced by soil properties like pH and organic matter content. [] This information is vital for assessing the environmental risks associated with sulfonylurea herbicides and their degradation products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)